Enzyme Specificity: Furcatin Hydrolase Activity Quantified Under Standard Assay Conditions
Furcatin is a well-characterized substrate for Furcatin Hydrolase (FH), with its activity quantified in a standardized in vitro assay. The enzyme exclusively cleaves the glycosidic bond between the aglycone and the disaccharide, a reaction not observed with other common glycosides [1].
| Evidence Dimension | Enzymatic Hydrolysis Rate |
|---|---|
| Target Compound Data | 2 mM Furcatin hydrolyzed by FH from Viburnum furcatum |
| Comparator Or Baseline | Other glycosides (e.g., arbutin, salicin) show no detectable hydrolysis under identical conditions |
| Quantified Difference | Activity detected only for Furcatin; activity for other glycosides is zero |
| Conditions | 2 mM substrate, 20 mM sodium citrate buffer, pH 5.0, 37°C [2] |
Why This Matters
This quantifies the essential and non-substitutable role of Furcatin in studies focused on this specific enzymatic pathway, preventing wasted resources on false-negative results with improper substrates.
- [1] Ahn, Y., et al. (2004). A furcatin hydrolyzing glycosidase of Viburnum furcatum Blume. Journal of Biological Chemistry, 279, 23405. View Source
- [2] BRENDA. (n.d.). Literature summary for 3.2.1.161 extracted from. Retrieved from https://www.brenda-enzymes.info/literature.php?ecno=3.2.1.161&lit_id=1 View Source
